molecular formula C8H17NO3 B13502081 Ethyl 2-amino-3-hydroxy-4-methylpentanoate

Ethyl 2-amino-3-hydroxy-4-methylpentanoate

Cat. No.: B13502081
M. Wt: 175.23 g/mol
InChI Key: BYLXGUDHALHYSB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-hydroxy-4-methylpentanoate is an organic compound with the molecular formula C8H17NO3 It is a derivative of amino acids and is known for its unique structure, which includes an amino group, a hydroxyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-hydroxy-4-methylpentanoate typically involves the esterification of 2-amino-3-hydroxy-4-methylpentanoic acid. This can be achieved through a reaction with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-amino-3-oxo-4-methylpentanoate.

    Reduction: Formation of 2-amino-3-hydroxy-4-methylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release the active compound. These interactions can modulate biological processes and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-hydroxy-4-methylpentanoate
  • Methyl 2-amino-3-methylpentanoate
  • Ethyl 3-amino-4-methylpentanoate hydrochloride

Uniqueness

Ethyl 2-amino-3-hydroxy-4-methylpentanoate is unique due to the presence of both an amino group and a hydroxyl group on the same carbon chain, which allows for diverse chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may lack one of these functional groups or have different structural arrangements.

Properties

IUPAC Name

ethyl 2-amino-3-hydroxy-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-4-12-8(11)6(9)7(10)5(2)3/h5-7,10H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLXGUDHALHYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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